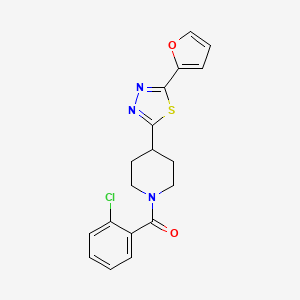

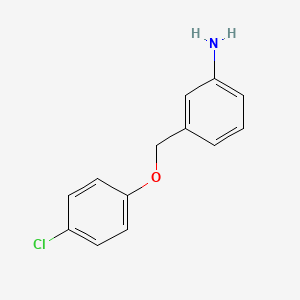

![molecular formula C24H20Cl3N3O2S B2434105 3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 866144-96-9](/img/structure/B2434105.png)

3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

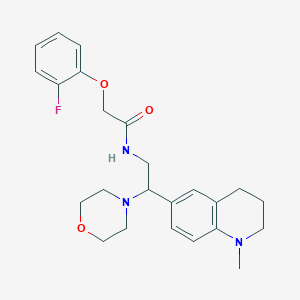

The compound is a quinazolinimine derivative. Quinazolinimines are a class of compounds that contain a quinazoline core, which is a bicyclic system made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . The compound also contains chlorobenzyl and dichlorobenzyl groups, which are benzene rings substituted with chlorine atoms and a methyl group .

科学的研究の応用

Synthesis and Heterocyclization of Quinazolines

Quinazoline derivatives demonstrate diverse reactivities in synthesis and heterocyclization processes. For instance, reactions with halogens or chalcogen tetrahalides lead to various structurally unique products, including fused thiazole rings and dihydroquinazolinium derivatives (Bakhteeva, Kim, & Sharutin, 2020).

Quinazolinium Derivatives as Antitumor Agents

Certain quinazolinium derivatives have been synthesized as analogs of potent antitumor benzo[c]phenanthridine alkaloids. These compounds have shown significant potential in cancer research (Phillips & Castle, 1980).

Intramolecular Electrophilic Cyclization

In the synthesis of functionalized dihydroquinazolinones, reactions with halogens and other agents lead to a variety of products with potential applications in pharmaceuticals (Kut, Onysko, & Lendel, 2020).

Antiviral Activity

Quinazolinium derivatives have been evaluated for their antiviral activity, particularly against DNA and RNA viruses. Some compounds exhibit significant antiviral properties at concentrations non-toxic to host cell cultures (Gütschow, Tonew, & Leistner, 1995).

Selective Cytotoxic Effect on Cancer Cells

A new family of 4(3H)quinazolinimines has been synthesized and tested for cytotoxic effects on cancer cell lines, particularly leukemia cells. These compounds are noted for their high cytotoxicity and apoptosis-inducing mechanisms (Becerra et al., 2017).

Inhibitory Activity of Quinazolines

Quinazolines serve as important compounds in drug development, with applications ranging from treating proliferative diseases to inhibiting protein kinases. Some quinazolines have shown significant inhibitory activity against enzymes and are used in treating conditions like lung cancer (Őrfi et al., 2004).

Antimalarial Drug Development

Quinazoline derivatives have been synthesized and evaluated for their antimalarial activity. One notable compound, SSJ-717, exhibits promising antimalarial drug lead potential (Mizukawa et al., 2021).

将来の方向性

The future directions for research on this compound would depend on its intended use and properties. For example, if this compound were a drug, future research might focus on improving its efficacy or reducing its side effects. Unfortunately, without more information, it’s difficult to predict specific future directions .

特性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl3N3O2S/c1-31-21-10-17-20(11-22(21)32-2)29-24(33-13-15-7-8-16(25)9-19(15)27)30(23(17)28)12-14-5-3-4-6-18(14)26/h3-11,28H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAWHEHZRFKIGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

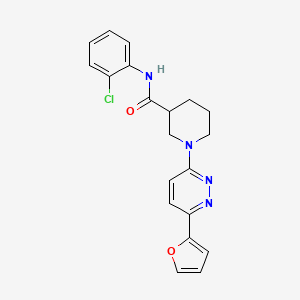

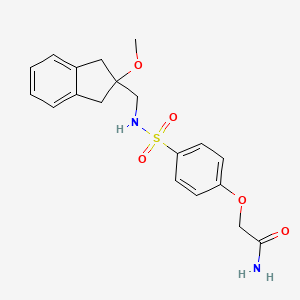

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)

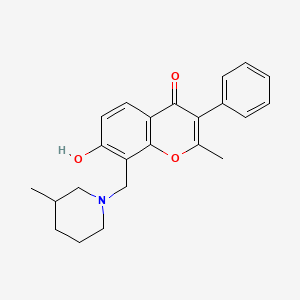

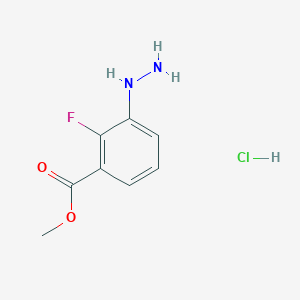

![3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2434026.png)

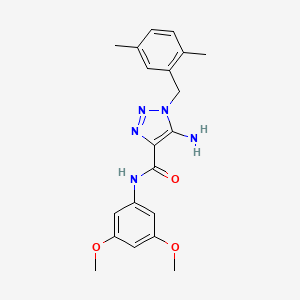

![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)

![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2434036.png)

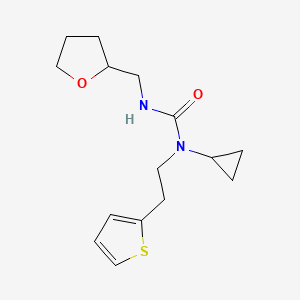

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide](/img/structure/B2434037.png)